Benzoic acid, 3-cyclohexyl-2-hydroxy-
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Overview
Description
Cetrotide, known scientifically as cetrorelix acetate, is a synthetic decapeptide used primarily in assisted reproductive technology. It functions as a gonadotropin-releasing hormone antagonist, preventing premature ovulation during controlled ovarian stimulation . This ensures that eggs are not released too early, which is crucial for the success of fertility treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetrotide is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents.
Cleavage of the peptide: from the resin and removal of protecting groups.
Industrial Production Methods: Industrial production of cetrorelix acetate involves large-scale solid-phase peptide synthesis followed by purification processes such as high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Cetrotide undergoes various chemical reactions, including:
Oxidation: This can occur at the methionine residues within the peptide chain.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reactions: Use of specific amino acid derivatives and coupling reagents like HATU or DIC.
Major Products: The primary product of these reactions is modified cetrorelix with altered functional groups, which can affect its biological activity and stability .
Scientific Research Applications
Cetrotide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating hormone release and its effects on reproductive physiology.
Medicine: Primarily used in fertility treatments to prevent premature ovulation
Industry: Utilized in the development of new peptide-based therapeutics and as a reference standard in analytical laboratories
Mechanism of Action
Cetrotide exerts its effects by binding to gonadotropin-releasing hormone receptors in the anterior pituitary gland. This competitive inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, thereby delaying the luteinizing hormone surge and preventing premature ovulation . The molecular targets include the gonadotropin-releasing hormone receptors, and the pathways involved are those regulating the release of reproductive hormones .
Comparison with Similar Compounds
Buserelin: Another gonadotropin-releasing hormone antagonist used in fertility treatments.
Triptorelin: A synthetic decapeptide that acts as a gonadotropin-releasing hormone agonist.
Leuprolide: A gonadotropin-releasing hormone agonist used in various hormone-related therapies.
Comparison:
Cetrotide vs. Buserelin: Cetrotide acts as an antagonist, directly blocking hormone release, while Buserelin overstimulates the receptors leading to downregulation.
Cetrotide vs. Triptorelin: Triptorelin initially stimulates hormone release before causing downregulation, whereas Cetrotide provides immediate suppression.
Cetrotide vs. Leuprolide: Leuprolide is used for longer-term hormone suppression, while Cetrotide is preferred for short-term control during fertility treatments.
Cetrotide’s unique ability to provide immediate and reversible inhibition of the luteinizing hormone surge makes it a valuable tool in assisted reproductive technology .
Properties
CAS No. |
16094-36-3 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-cyclohexyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H16O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h4,7-9,14H,1-3,5-6H2,(H,15,16) |
InChI Key |
QRHLHCSHBDVRNB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O |
Origin of Product |
United States |
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